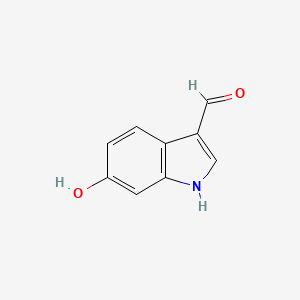

6-hydroxy-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a foundational structure in a vast number of natural and synthetic compounds with profound importance in both chemical and biological sciences. nih.gov This unique molecular framework, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts specific chemical properties, including reactivity in electrophilic substitution reactions, which makes it a versatile building block for synthetic chemists. creative-proteomics.com The indole scaffold is the basis for a wide array of structurally diverse derivatives that exhibit a broad spectrum of biological activities. biosynth.com

In the realm of biology, indole derivatives are ubiquitous and play critical roles in various physiological processes. biosynth.com Tryptophan, an essential amino acid, is perhaps the most fundamental indole-containing molecule, serving as a constituent of most proteins and a precursor for numerous secondary metabolites. nih.gov Key neurotransmitters such as serotonin (B10506) (5-hydroxytryptamine) and melatonin (B1676174) are indole derivatives that regulate mood, sleep-wake cycles, and other neurological functions in animals. creative-proteomics.combiosynth.com In plants, indole-3-acetic acid acts as a primary hormone (auxin) controlling growth and development. creative-proteomics.comopenmedicinalchemistryjournal.com

The significance of indole derivatives extends to pharmacology and medicine. Many natural and synthetic indole compounds possess potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govopenmedicinalchemistryjournal.comresearchgate.net For instance, the indole alkaloids vincristine (B1662923) and vinblastine (B1199706) are vital chemotherapeutic agents used in cancer treatment. biosynth.comnih.gov The prevalence of the indole motif in biologically active molecules has made it a privileged structure in drug discovery and medicinal chemistry, driving continuous research into the synthesis and application of novel indole derivatives. nih.govopenmedicinalchemistryjournal.com

Natural Occurrence and Isolation of 6-Hydroxy-1H-indole-3-carbaldehyde and Related Indolic Compounds

This compound is a naturally occurring indole derivative that has been isolated from various biological sources, particularly from fungi and marine organisms. Its discovery highlights the chemical diversity found in nature.

Researchers have successfully isolated this compound from the poisonous mushroom Tricholoma pardinum. nih.govresearchgate.net This mushroom is known to produce a variety of secondary metabolites, including other indole compounds like 1H-indole-3-carbaldehyde. researchgate.net The presence of these indole derivatives is believed to contribute to the characteristic and often unpleasant odor of many Tricholoma species. nih.gov

The compound has also been identified in the mushroom Agrocybe cylindracea (also known as Cyclocybe aegerita). researchgate.netresearchgate.netresearchgate.net Studies on this species have led to the isolation of this compound along with related compounds such as 6-hydroxy-1H-indole-3-acetamide. researchgate.net Furthermore, investigations into the marine sponge Hyrtios erectus have revealed the presence of this compound among a suite of other indole alkaloids and sesterterpenes. biocrick.com

The isolation of this compound from such diverse natural sources underscores the widespread distribution of hydroxylated indole structures in the biosphere.

Table 1: Natural Sources of this compound

| Kingdom | Species | Common Name | Reference(s) |

|---|---|---|---|

| Fungi | Tricholoma pardinum | Leopard Knight | nih.govresearchgate.netresearchgate.net |

| Fungi | Agrocybe cylindracea (Cyclocybe aegerita) | Swordbelt Agrocybe, Black Poplar Mushroom | researchgate.netresearchgate.netresearchgate.net |

Historical Development and Evolution of Research on this compound

The history of research on this compound is intrinsically linked to the broader exploration of natural products and the study of indole alkaloids. The journey of indole chemistry began in the 19th century, with the isolation of indole itself from indigo (B80030) dye by Adolf von Baeyer in 1866 and the first isolation of an indole alkaloid, strychnine, in 1818. creative-proteomics.comwikipedia.org The fundamental role of tryptophan as a biogenetic precursor for all indole alkaloids was a pivotal discovery that rationalized the widespread occurrence of these compounds in nature. wikipedia.org

Specific research focusing on this compound appears to have gained momentum in the late 20th and early 21st centuries, driven by advancements in spectroscopic and chromatographic techniques that enabled the isolation and structural elucidation of minor metabolites from complex natural extracts. Early reports document its isolation from the mushroom Agrocybe cylindracea, where its free radical scavenging properties were noted. researchgate.net

Subsequent studies identified the compound in other species, such as the toxic mushroom Tricholoma pardinum and the marine sponge Hyrtios erectus. researchgate.netbiocrick.com More recent research has explored the potential biological activities of extracts containing this compound. For example, a 2018 study on Agrocybe aegerita identified this compound as a potential xanthine (B1682287) oxidase inhibitor through molecular docking studies, suggesting a possible role in managing hyperuricemia. researchgate.net The evolution of research from simple isolation and characterization to investigating its potential pharmacological applications reflects a common trajectory in the field of natural product chemistry.

Properties

IUPAC Name |

6-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-9-3-7(12)1-2-8(6)9/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFBOYSDWMRMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435577 | |

| Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192184-71-7 | |

| Record name | 6-Hydroxy-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192184-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-6-hydroxyindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxy 1h Indole 3 Carbaldehyde

Established Synthetic Routes for 6-Hydroxy-1H-indole-3-carbaldehyde

The foundational methods for constructing this compound rely on classical organic reactions tailored for the indole (B1671886) nucleus. These routes often involve a stepwise functionalization, carefully controlling regioselectivity to achieve the desired substitution pattern.

Regioselective Functionalization Approaches to the Indole Nucleus

Achieving the specific 3-formyl, 6-hydroxy substitution on the indole ring requires a nuanced approach to control the sites of reaction. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C-3 position. However, directing a second substituent to the C-6 position necessitates careful selection of starting materials and reaction conditions.

One common strategy begins with an already hydroxylated indole, such as 6-hydroxyindole. The electron-donating nature of the hydroxyl group activates the benzene (B151609) portion of the indole ring, but its directing effects must be managed to ensure formylation occurs at the desired C-3 position of the pyrrole (B145914) ring. Conversely, starting with an indole-3-carbaldehyde and attempting to introduce a hydroxyl group at the C-6 position presents its own set of challenges, often involving less direct methods.

Recent advancements have explored the use of directing groups and transition-metal catalysis to achieve regioselective C-H functionalization on the indole core. nih.govnih.gov For instance, a pivaloyl group at the C-3 position has been used to direct arylation to the C-4 or C-5 positions, demonstrating the potential for such strategies to be adapted for other substitutions. nih.gov Similarly, ruthenium and palladium catalysts have been employed with directing groups to functionalize specific positions on the indole ring, offering pathways to substituted indoles that are otherwise difficult to access. nih.govacs.org

Application of Vilsmeier-Haack and Related Formylation Reactions for C-3 Functionalization

The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. organic-chemistry.orgthieme-connect.dewikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The resulting electrophilic chloroiminium ion readily attacks the electron-rich C-3 position of the indole nucleus. wikipedia.org Subsequent hydrolysis of the iminium ion intermediate yields the desired aldehyde. wikipedia.org

For the synthesis of this compound, the Vilsmeier-Haack reaction is typically performed on 6-hydroxyindole. The reaction conditions, such as temperature and the stoichiometry of the reagents, are critical to optimize the yield and prevent side reactions. The procedure is renowned for its simplicity and generally high yields, making it a preferred method. orgsyn.org

Recent modifications to the Vilsmeier-Haack reaction have focused on milder conditions and catalytic versions to improve its applicability and sustainability. orgsyn.orgorgsyn.org For example, a catalytic Vilsmeier-Haack type formylation of indoles has been developed using a P(III)/P(V)=O cycle, which can also be used to introduce deuterated formyl groups. orgsyn.org

| Reaction | Reagents | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Direct C-3 formylation of electron-rich indoles. organic-chemistry.orgwikipedia.org |

| Catalytic Vilsmeier-Haack | DMF-d7, P(III)/P(V)=O catalyst | Milder conditions, allows for isotopic labeling. orgsyn.org |

Strategies for Hydroxylation at the C-6 Position of the Indole Framework

Introducing a hydroxyl group at the C-6 position of an existing indole-3-carbaldehyde framework is a less direct but viable synthetic approach. This transformation often requires multi-step sequences. One potential route involves the nitration of indole-3-carbaldehyde. The directing effects of the deactivating formyl group can lead to a mixture of isomers, including the 6-nitro derivative. Subsequent reduction of the nitro group to an amine, followed by a diazotization reaction and hydrolysis of the diazonium salt, can yield the desired 6-hydroxy functionality.

In biosynthetic pathways, cytochrome P450 enzymes are responsible for the hydroxylation of indolic compounds. nih.gov For instance, in Arabidopsis, 6-hydroxylation is a major metabolic reaction for indole-3-carboxylic acid. nih.gov While not a common laboratory synthesis method, these biological systems provide a blueprint for potential enzymatic or biomimetic approaches.

Advanced Synthetic Strategies for Novel this compound Derivatives

Modern synthetic chemistry seeks to improve efficiency and sustainability. For the synthesis of complex molecules like derivatives of this compound, multi-component reactions and green chemistry principles are becoming increasingly important.

Multi-Component Reactions in the Construction of Indole-3-carbaldehyde Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecular architectures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to construct related indole scaffolds. nih.gov For example, the Fischer indole synthesis, a classical named reaction that can be considered a type of tandem reaction with similarities to MCRs, can be adapted to produce substituted indoles which can then be functionalized. acs.org The development of novel MCRs that can assemble the 6-hydroxyindole-3-carbaldehyde core in a single step from simple precursors is an active area of research, promising to reduce waste and increase synthetic efficiency.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound derivatives, this can involve several approaches. The use of catalytic, rather than stoichiometric, reagents in reactions like the Vilsmeier-Haack formylation is a key step towards sustainability. orgsyn.orgorgsyn.org

Furthermore, exploring alternative, environmentally benign solvents and energy sources is crucial. Water has been explored as a solvent for some indole functionalization reactions. ekb.eg The use of biocatalysis, inspired by natural biosynthetic pathways, offers a highly selective and environmentally friendly route to hydroxylated indoles. nih.gov As research progresses, the integration of green chemistry principles into the synthesis of this important indole derivative will continue to be a priority. nih.gov

Photochemical and Catalytic Methods for Selective Indole-3-carbaldehyde Modifications

The functionalization of the indole core, particularly at positions other than the highly reactive C2 and C3, presents a significant synthetic challenge due to the similar reactivity of the C-H bonds on the benzene ring. nih.gov However, recent advancements in catalytic methods have enabled more selective modifications.

While specific photochemical methods for the direct modification of this compound are not extensively documented in the provided results, the broader field of indole chemistry offers insights into potential strategies. For instance, photochemical reactions have been employed for the synthesis of various indole derivatives, including the synthesis of indolines and the ring contraction of benz[d]-1,3-oxazepines to form 4-substituted indoles. researchgate.net These methods highlight the potential for light-mediated transformations within the indole framework.

Catalytic approaches have proven more fruitful for the selective functionalization of the indole ring. Directing group strategies are commonly employed to achieve regioselectivity. For instance, Rh(III)-catalyzed C7 functionalization of 1H-indazole has been achieved using a CONnHex2 directing group. nih.gov Similarly, direct C4 arylation of indole has been accomplished using a transient directing group strategy with a Pd(II) catalyst. nih.gov The first example of direct and site-selective C6 arylation of indoles was reported in 2016, demonstrating the feasibility of targeting this specific position. nih.gov These catalytic systems offer a promising avenue for the selective modification of the this compound core.

A catalytic version of the Vilsmeier-Haack reaction, utilizing a P(III)/P(V)=O cycle, has been developed for the formylation of indoles. orgsyn.org This method has been successfully applied to the synthesis of deuterated indole-3-carboxaldehydes, showcasing its utility in introducing isotopic labels. orgsyn.org

Chemical Reactivity and Derivatization Potential of this compound

The presence of three distinct functional moieties—the aldehyde, the hydroxyl group, and the N-H of the indole ring—endows this compound with a rich and versatile chemical reactivity, making it a valuable building block for the synthesis of a wide range of derivatives.

The aldehyde group at the C3 position is a key site for various chemical transformations.

Schiff Base Formation: The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). wjpsonline.comresearchgate.net This reaction is a cornerstone for synthesizing a diverse array of indole derivatives with potential biological activities. nveo.orgnih.govijpsjournal.com The formation of Schiff bases from indole-3-carboxaldehyde (B46971) and its derivatives has been extensively studied, leading to compounds with antimicrobial, antioxidant, and other pharmacological properties. researchgate.netnih.govijpsjournal.com

Oximation: The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride yields oximes. mdpi.comnih.gov The synthesis of N-substituted indole-3-carboxaldehyde oximes has been achieved through both solution-phase and mechanochemical methods. mdpi.comnih.gov These oximes can exist as syn and anti isomers, and their isomerization has been a subject of study. mdpi.com

Reduction: The aldehyde group can be reduced to an alcohol. While specific examples for this compound were not found, the reduction of the aldehyde on the related 6-nitro-1H-indole-3-carbaldehyde to an amino group is a known transformation.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For example, 6-nitro-1H-indole-3-carbaldehyde can be oxidized to 6-nitro-1H-indole-3-carboxylic acid using oxidizing agents like potassium permanganate.

Table 1: Transformations of the Aldehyde Moiety

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Primary amines, often in a suitable solvent like ethanol (B145695). | Schiff Bases (Imines) | wjpsonline.comresearchgate.netnih.govijpsjournal.com |

| Oximation | Hydroxylamine hydrochloride, base (e.g., NaOH), solvent (e.g., ethanol). | Oximes | mdpi.comnih.gov |

| Oxidation | Oxidizing agents (e.g., Potassium permanganate). | Carboxylic Acids |

The hydroxyl group at the C6 position provides another handle for derivatization, although specific examples for this compound are not detailed in the search results. General organic chemistry principles suggest that this hydroxyl group can undergo esterification and etherification.

Esterification: The reaction of the hydroxyl group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would lead to the formation of esters.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the hydroxyl group followed by reaction with an alkyl halide.

The nitrogen atom of the indole ring can undergo substitution, and the benzene portion of the molecule can be further functionalized.

N-Substitution: The indole nitrogen can be alkylated or acylated. For instance, N-alkylation of 1H-indole-3-carbaldehyde has been achieved using alkyl halides in the presence of a base like potassium carbonate. mdpi.com N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride has also been reported. derpharmachemica.com

Ring Functionalization: The benzene ring of the indole nucleus can undergo various electrophilic substitution reactions. The directing effects of the existing hydroxyl and formyl groups will influence the position of further substitution. Additionally, nucleophilic aromatic substitution has been demonstrated on nitro-substituted indole derivatives. For example, 1-methoxy-6-nitroindole-3-carbaldehyde reacts with various nucleophiles at the C2 position. nii.ac.jp

Table 2: N-Substitution and Ring Functionalization

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K2CO3, CH3CN/DMF | N-Alkyl Indoles | mdpi.com |

| N-Acylation | Chloroacetyl chloride, triethylamine | N-Acyl Indoles | derpharmachemica.com |

| C2-Nucleophilic Substitution | NaH, DMF (for 1-methoxy-6-nitroindole-3-carbaldehyde) | 2-Substituted Indoles | nii.ac.jp |

Biological and Pharmacological Investigations of 6 Hydroxy 1h Indole 3 Carbaldehyde and Its Derivatives

Role as a Precursor in the Biosynthesis and Synthesis of Indole (B1671886) Alkaloids and Bioactive Molecules

6-Hydroxy-1H-indole-3-carbaldehyde and its related structures are recognized as important intermediates in the biosynthesis of various indolic secondary metabolites, particularly in plants. In cruciferous plants like Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) are synthesized from tryptophan. researchgate.netnih.govtum.de While the direct biosynthetic pathway to this compound is a subject of ongoing research, studies have identified related hydroxylated indole compounds. For instance, upon treatment with silver nitrate, Arabidopsis produces glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid. researchgate.netnih.gov These findings suggest that hydroxylation at various positions of the indole ring is a key metabolic step in the generation of a diverse array of defense-related molecules. nih.gov

The significance of 1H-indole-3-carboxaldehyde and its derivatives, including the 6-hydroxy variant, extends to their role as versatile starting materials for the synthesis of complex indole alkaloids and other bioactive molecules. researchgate.netresearchgate.netresearchgate.net The aldehyde functional group at the C-3 position is particularly reactive, readily undergoing condensation and coupling reactions to build more elaborate molecular architectures. researchgate.netresearchgate.net This synthetic utility allows for the creation of libraries of compounds for pharmacological screening. The natural occurrence of 6-hydroxy-1H-indole-3-carboxaldehyde has been documented in the fruiting bodies of the fungus Agrocybe cylindracea, highlighting its presence in the fungal kingdom as well. researchgate.net

Evaluation of Antimicrobial Activities

Derivatives of the indole-3-carbaldehyde scaffold have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents. nih.govnih.gov

Numerous studies have evaluated the antibacterial potential of hydrazone derivatives of indole-3-aldehyde. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of indole-3-aldehyde hydrazide/hydrazone derivatives displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various microorganisms. nih.gov

Notably, certain derivatives exhibited significant activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). nih.gov Semicarbazone derivatives of indole-3-carbaldehyde have also been synthesized and tested. Compounds such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide showed inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis with MIC values of 100 and 150 μg/mL, respectively. doaj.orgresearchgate.net

| Compound Type | Bacterial Strain | Gram Stain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Indole-3-aldehyde hydrazide/hydrazones | Staphylococcus aureus | Positive | 6.25 - 100 | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazones | Methicillin-resistant S. aureus (MRSA) | Positive | 6.25 - 100 | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazones | Bacillus subtilis | Positive | 6.25 - 100 | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazones | Escherichia coli | Negative | 6.25 - 100 | nih.gov |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | Positive | 100 | doaj.orgresearchgate.net |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | Positive | 100 | doaj.orgresearchgate.net |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | Positive | 150 | doaj.orgresearchgate.net |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | Positive | 150 | doaj.orgresearchgate.net |

The antifungal properties of indole derivatives are also well-documented. researchgate.net Indole-3-aldehyde hydrazide/hydrazone derivatives have been tested against the pathogenic yeast Candida albicans, showing varying degrees of efficacy. nih.gov For instance, some derivatives displayed MIC values between 6.25 and 100 µg/mL against this fungus. nih.gov Furthermore, the synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones, which share a hydroxylated aromatic structure, has yielded compounds with potent antifungal activity, suggesting that the 6-hydroxy substitution pattern on a heterocyclic core can be beneficial for this biological effect. nih.gov While the specific mechanisms of action are not fully elucidated for all derivatives, potential targets include fungal enzymes essential for growth and cell wall integrity.

The indole scaffold is a key component in several antiviral agents, and research into new derivatives continues to yield promising results. nih.govnih.gov Derivatives of indole-3-carboxylic acid have been investigated for their activity against SARS-CoV-2. One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in vitro. actanaturae.ru Other research has focused on developing indole derivatives as potential inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral life cycle. wjpmr.com Additionally, indole derivatives have been synthesized and evaluated for activity against other viruses, including HIV-1, with some compounds showing significant inhibitory effects. nih.gov For example, N-m-nitrophenylsulfonyl-6-methyl-3-formylindole demonstrated anti-HIV-1 activity with an EC50 value of 5.02 µM. nih.gov

Anticancer and Cytotoxic Profiling

The development of indole-based compounds as anticancer agents is an active area of research, with many derivatives showing potent cytotoxicity against a range of human cancer cell lines. nih.gov

Derivatives of this compound and related indole structures have been extensively evaluated for their ability to inhibit the proliferation of cancer cells. Studies on 3-substituted indole derivatives have shown significant cytotoxicity against various human cancer cell lines. researchgate.net For example, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones, synthesized via the Michael addition of indole to α,β-unsaturated ketones, were tested against a panel of cancer cell lines. lookchem.com Two compounds in this series, 3e and 3l, demonstrated excellent cytotoxic activity with IC50 values in the low micromolar range against human kidney, pancreatic, lung, and colon cancer cell lines. lookchem.com

Similarly, novel indolyl dihydropyrazole derivatives have shown substantial anti-proliferative activity against breast (MCF-7), liver (Hep-2), lung (A-549), and prostate (DU-145) cancer cell lines. nih.gov Other studies have focused on 5-hydroxyindole-3-carboxylic acid derivatives, which exhibited cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov Another study screened a series of indole derivatives against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, with one compound showing high activity with LC50 values of 0.9 µM, 0.50 µM, and 0.55 µM, respectively. frontiersin.org

| Compound/Derivative Type | Cancer Cell Line | Cancer Type | Activity (IC50/LC50 in µM) | Reference |

|---|---|---|---|---|

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3e) | ACHN | Kidney Adenocarcinoma | 1.4 - 2.7 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3e) | Panc1 | Pancreatic | 1.4 - 2.7 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3e) | Calu1 | Lung | 1.4 - 2.7 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3e) | HCT116 | Colon | 1.4 - 2.7 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3l) | ACHN | Kidney Adenocarcinoma | 2.4 - 3.4 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3l) | Panc1 | Pancreatic | 2.4 - 3.4 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3l) | Calu1 | Lung | 2.4 - 3.4 | lookchem.com |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3l) | HCT116 | Colon | 2.4 - 3.4 | lookchem.com |

| Indole derivative (1c) | HepG2 | Liver | 0.9 | frontiersin.org |

| Indole derivative (1c) | MCF-7 | Breast | 0.55 | frontiersin.org |

| Indole derivative (1c) | HeLa | Cervical | 0.50 | frontiersin.org |

| 5-Hydroxyindole-3-carboxylic acid derivatives | MCF-7 | Breast | Cytotoxic effects observed | nih.gov |

| Indolyl dihydropyrazole derivatives | MCF-7, Hep-2, A-549, DU-145 | Breast, Liver, Lung, Prostate | Substantial anti-proliferative activity | nih.gov |

Exploration of Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

Derivatives of indole-3-carbaldehyde and structurally related oxindoles have demonstrated significant antiproliferative activity, primarily through the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies on 3-hydroxy-2-oxindole derivatives, which share a core structure, have shown they can trigger this process in cancer cells. For instance, treatment of human prostate cancer cells (DU145) with certain brominated oxindole (B195798) derivatives led to classic morphological signs of apoptosis, including cell contraction, membrane blebbing, and the formation of apoptotic bodies. acs.org The underlying mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program. A significant increase in caspase-3 activity is a common finding in cells treated with antiproliferative compounds. oup.com Furthermore, the process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often confirmed by the activation of initiator caspases like caspase-8 and caspase-9. researchgate.net

Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cell from progressing through the division process, ultimately inhibiting tumor growth. For example, a synthesized 5-bromo-1-ethyl-3-hydroxy-1,1',3,3'-tetrahydro-2H,2'H-3,3'-biindole-2,2'-dione was found to cause cell cycle arrest at the G2/M phase in prostate cancer cells. acs.org Other related compounds have been shown to induce arrest at the pre-G1 or G2/M stages in hepatocellular and breast carcinoma cells. nih.govnih.gov This modulation allows time for DNA repair or, if the damage is too severe, pushes the cell toward apoptosis. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic potential of this compound derivatives extends to their ability to interact with specific enzymes and cellular receptors, leading to a variety of pharmacological effects.

Urease Enzyme Inhibition and its Relevance to Pathogenic Bacteria

Urease is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of gastritis and peptic ulcers. The enzyme neutralizes the acidic environment of the stomach by hydrolyzing urea (B33335) into ammonia, allowing the bacterium to survive and colonize the gastric mucosa. Therefore, inhibiting urease is a key strategy for combating H. pylori infections. nih.gov

A series of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.govfrontiersin.org In in-vitro tests against Macrotyloma uniflorum urease, several of these indole derivatives displayed potent inhibitory activity, significantly surpassing that of the standard inhibitor, thiourea. nih.gov

Inhibition of Xanthine (B1682287) Oxidase and its Biological Relevance

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.commdpi.com Elevated activity of this enzyme can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a primary factor in the development of gout. nih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition. nih.gov

Research has explored the potential of indole-3-carbaldehyde derivatives as xanthine oxidase inhibitors. A study focused on designing and synthesizing novel triazole-linked isatin-indole-3-carboxaldehyde hybrids, based on the structure of the known XO inhibitor febuxostat. nih.govresearchgate.net Among the synthesized compounds, one particular hybrid, designated as A19, demonstrated the most potent inhibition of xanthine oxidase with a half-maximal inhibitory concentration (IC50) of 0.37 µM. nih.govresearchgate.net Structure-activity relationship (SAR) analyses revealed that a methoxy (B1213986) (OCH3) group at the 5th position of the isatin (B1672199) ring and a two-carbon spacer between the isatin and triazole components were crucial for the observed inhibitory activity. nih.govresearchgate.net Molecular docking and dynamic studies further supported these findings, indicating stable and favorable binding of the A19 hybrid within the active site of the xanthine oxidase enzyme. nih.gov

In another study, N-(3-cyano-1H-indol-5/6-yl) derivatives were designed and evaluated as non-purine XO inhibitors. nih.gov This research led to the identification of two potent compounds, 13g and 25c, which exhibited significantly higher inhibitory potency against XO than the standard drug allopurinol. nih.gov Compound 13g showed an IC50 value of 0.16 µM, while compound 25c was even more potent with an IC50 of 0.085 µM, compared to allopurinol's IC50 of 8.37 µM. nih.gov Enzyme kinetics studies revealed that both compounds act as mixed-type inhibitors. nih.gov These findings highlight the potential of the indole scaffold in developing novel and effective xanthine oxidase inhibitors.

Isocitrate Lyase Inhibition in Fungal Pathogens

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is essential for the survival of various pathogens, including fungi and bacteria, particularly under conditions where glucose is scarce. nih.govnih.govmdpi.com This pathway allows these organisms to utilize alternative carbon sources, such as fatty acids. nih.gov Since the glyoxylate cycle is absent in mammals, its enzymes, including ICL, are considered attractive targets for the development of new antimicrobial agents. nih.govmdpi.com

The potential of indole-containing compounds as inhibitors of isocitrate lyase has been investigated. In a study screening synthetic analogs of indole-containing natural products, researchers identified an ICL inhibitor with greater activity than the original natural compounds. nih.gov This research was specifically guided by the known inhibitory activities of natural indole products against ICL from Candida albicans, a common fungal pathogen. nih.gov While the specific structure of the most potent indole-based inhibitor was not detailed in the abstract, the study confirmed that synthetic modifications of indole scaffolds can lead to enhanced ICL inhibition. nih.gov

Further research has underscored the importance of ICL for various pathogens. For instance, in Mycobacterium tuberculosis, ICL is crucial for the bacterium's persistence during the dormant phase of infection. mdpi.comnih.gov Although the direct inhibition of ICL by this compound has not been specifically detailed in the provided results, the established activity of indole analogs against ICL in pathogenic fungi suggests that this class of compounds, including derivatives of this compound, could be a promising area for the development of novel antifungal agents. nih.govnih.gov

Antioxidant Properties and Mechanistic Insights

The indole nucleus is a well-established scaffold in compounds exhibiting antioxidant properties. nih.govderpharmachemica.comresearchgate.net The antioxidant capacity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. derpharmachemica.com

A study investigating novel indole-3-carboxaldehyde (B46971) analogues conjugated with various aryl amines demonstrated their antioxidant potential through in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation. derpharmachemica.com The results indicated that while the parent indole-3-carboxaldehyde showed some activity, the conjugation with aryl amines significantly enhanced the antioxidant properties. derpharmachemica.com One particular derivative, compound (5f), exhibited superior antioxidant activity compared to the other synthesized analogues and the standard antioxidant, butylated hydroxyanisole (BHA). derpharmachemica.comresearchgate.net Another derivative, (4g), which featured a methoxy substituent on a phenolic moiety, also displayed higher antioxidant activity than BHA. derpharmachemica.com This suggests that the presence of both the indole core and specific substitutions on the conjugated aryl amine are important for potent antioxidant activity. derpharmachemica.com

The mechanisms behind the antioxidant effects of indole compounds are multifaceted. Besides direct radical scavenging, some indole derivatives, such as indole-3-acetic acid, have been shown to exert their antioxidant effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and antioxidant functions. nih.gov Other research has pointed to the ability of indole-phenolic hybrids to chelate metal ions and reduce reactive oxygen species (ROS) production in cellular models of oxidative stress. nih.gov These findings collectively indicate that this compound and its derivatives, which combine the indole nucleus with a hydroxyl group—a known antioxidant-promoting feature—are strong candidates for effective antioxidant agents.

Antiparasitic Activities

The indole scaffold is a prominent feature in a variety of compounds that have been investigated for their antiparasitic properties. mdpi.com Derivatives of indole have shown promise in combating a range of parasitic diseases, including leishmaniasis, trypanosomiasis, and malaria. mdpi.comnih.gov

Anti-leishmanial Investigations and Efficacy

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. rjpbr.com The search for new, effective, and less toxic treatments is a global health priority. rjpbr.commdpi.com Indole derivatives have emerged as a promising class of compounds in this search. mdpi.comnih.gov

Research has shown that various modifications of the indole ring can lead to potent anti-leishmanial activity. mdpi.com For instance, a study on bis-indole analogs identified derivatives that potently inhibited the in vitro growth of the parasite, with some compounds showing greater efficacy than the standard drug pentamidine. mdpi.com The structure-activity relationship (SAR) analysis in this study highlighted that the presence of vicinal dihydroxy systems was a key feature for high activity. mdpi.com

Another study investigated N-substituted indole derivatives, including chalcone-based and hydrazine–hydrazide derivatives. mdpi.com The chalcone-based compounds, particularly those with electron-withdrawing substituents like p-chloro, demonstrated the best anti-leishmanial activities. mdpi.com Furthermore, the introduction of a thiosemicarbazone moiety to the indole-carboxaldehyde structure has been explored as a strategy to enhance anti-leishmanial properties. mdpi.com These findings suggest that the this compound scaffold, with its potential for various substitutions and modifications, represents a valuable starting point for the development of novel anti-leishmanial agents.

Antitrypanosomal Research and Potency

Trypanosomiasis, including Chagas disease caused by Trypanosoma cruzi and African sleeping sickness caused by Trypanosoma brucei, poses a significant health challenge, particularly in Latin America and Africa. mdpi.com The current therapeutic options are limited and can have severe side effects, necessitating the discovery of new drugs. researchgate.net

The indole nucleus has been a key component in the design of new antitrypanosomal agents. mdpi.com For example, a series of diamidine indole derivatives were synthesized and evaluated for their activity against T. brucei. mdpi.com Many of these compounds exhibited excellent inhibitory activity, with IC50 values in the nanomolar range, and showed a better selectivity index compared to existing drugs like pentamidine. mdpi.com

Another class of indole-containing compounds, the paullones, which are indole-fused benzazepinones, have also demonstrated antitrypanosomal activity. researchgate.net Some paullone (B27933) derivatives have been shown to inhibit trypanothione (B104310) synthetase (TryS), an enzyme crucial for the parasite's redox metabolism and a validated drug target. researchgate.net The essential role of the indole motif in the antitrypanosomal activity of these compounds was confirmed, highlighting the importance of this scaffold in the development of new treatments for trypanosomiasis. researchgate.net

Antiplasmodial Studies for Antimalarial Potential

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue. The emergence of drug-resistant parasite strains underscores the urgent need for novel antimalarial agents. nih.gov The indole scaffold is present in numerous compounds with demonstrated antiplasmodial activity and is considered a "privileged" structure in antimalarial drug discovery. mdpi.comnih.gov

Indole-based compounds can exert their antimalarial effects through various mechanisms, including the inhibition of hemozoin formation, a process vital for the parasite's survival. nih.gov Some indole derivatives can directly bind to ferriprotoporphyrin IX, preventing its polymerization into hemozoin. nih.gov

Specific examples of indole derivatives with antiplasmodial potential include indole-3-glyoxyl tyrosine derivatives, which have shown promising activity against P. falciparum strains. nih.gov Furthermore, molecular hybridization, which combines the indole moiety with other known antimalarial pharmacophores like the 7-chloroquinoline (B30040) group, has led to the development of potent antiplasmodial compounds. nih.gov These studies demonstrate the versatility and potential of the indole nucleus, suggesting that derivatives of this compound could be valuable candidates for the development of new antimalarial drugs.

Other Pharmacological Activities: Anti-inflammatory, Anticonvulsant, and Anti-arthropod Research

Anti-inflammatory Research

While some studies have highlighted the anti-inflammatory potential of the parent compound, indole-3-carboxaldehyde, and other hydroxylated indole derivatives, specific investigations into the anti-inflammatory effects of this compound are not found in the reviewed literature. For instance, indole-3-carboxaldehyde has been shown to alleviate inflammatory responses in various experimental models. One study mentioned the isolation of this compound from the fruiting bodies of the fungus Agrocybe cylindracea, suggesting its natural origin and potential for bioactivity, though specific anti-inflammatory data was not provided. nih.gov Research on other hydroxylated indole derivatives has indicated that the position of the hydroxyl group can modulate anti-inflammatory activity, but without direct testing of the this compound, its specific contributions to this pharmacological effect remain speculative.

Anticonvulsant Research

The field of anticonvulsant drug discovery has explored a multitude of heterocyclic compounds, including various indole derivatives. However, dedicated studies to screen or evaluate this compound for its potential to prevent or mitigate seizures are not apparent in the available scientific literature. Research in this area has tended to focus on more complex indole-based structures, leaving the anticonvulsant potential of simpler derivatives like this compound as an open area for future investigation.

Anti-arthropod Research

The potential of indole compounds as insecticides or anti-arthropod agents is an area of emerging interest. Some indole derivatives have been reported to possess insecticidal properties. However, specific studies detailing the efficacy of this compound against any arthropod species have not been identified. Therefore, its potential as an anti-arthropod agent is currently unknown.

Due to the absence of specific research data, a data table for the anti-inflammatory, anticonvulsant, and anti-arthropod activities of this compound and its derivatives cannot be provided at this time.

Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Hydroxy 1h Indole 3 Carbaldehyde Derivatives

Correlating Structural Modifications of 6-Hydroxy-1H-indole-3-carbaldehyde Derivatives with Observed Biological Potency

The biological activity of this compound derivatives is intricately linked to their structural features. Modifications to the indole (B1671886) ring, the aldehyde group, and the introduction of various substituents have been shown to significantly influence their therapeutic potential. nih.govresearchgate.net

Key structural modifications and their impact on biological activity include:

Substitutions on the Indole Ring: The introduction of different functional groups, such as alkyl, aryl, or halogen moieties, onto the indole nucleus can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govresearchgate.net

Modifications of the Aldehyde Group: The aldehyde functional group at the C-3 position is a key site for chemical derivatization. Condensation reactions like Aldol, Claisen, and Knoevenagel have been employed to introduce diverse side chains, leading to compounds with altered biological profiles. nih.govresearchgate.net

Molecular Hybridization: Combining the this compound core with other known bioactive pharmacophores, such as coumarins, chalcones, triazoles, and thiophenes, has proven to be an effective strategy for enhancing potency and broadening the spectrum of activity. nih.govresearchgate.net

For instance, a study on novel indole-3-carboxaldehyde (B46971) analogues revealed that the nature and position of substituents on the indole nucleus have a clear effect on their antioxidant activity. researchgate.net Specifically, a derivative with a methoxy (B1213986) group on the benzene (B151609) ring of the indole moiety demonstrated the highest scavenging activity. researchgate.net Conversely, the introduction of a 2-chloroacetyl group at the N-1 position of indole-3-carboxaldehyde resulted in a negligible antioxidant effect, highlighting the importance of the unsubstituted indole nitrogen for this particular activity. derpharmachemica.com

The following table summarizes the structure-activity relationships observed in a series of indole-3-carboxaldehyde derivatives and their antioxidant activity.

Table 1: Structure-Activity Relationship of Indole-3-Carboxaldehyde Derivatives as Antioxidants

| Compound | Modification | Observed Activity |

| Indole-3-carboxaldehyde | Unsubstituted indole N-H | Considerable antioxidant activity derpharmachemica.com |

| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | N-acylation with a chloroacetyl group | Negligible activity derpharmachemica.com |

| Indole-3-carboxaldehyde derivative with methoxy group | Methoxy group on the benzene ring | Highest scavenging activity researchgate.net |

| Indole-3-carboxaldehyde derivative with ethanol (B145695) group | Ethanol substituted on the pyrrole (B145914) ring | Minimum scavenging activity researchgate.net |

Impact of Substituent Position and Nature on Specific Biological Activities

The position and chemical nature of substituents on the this compound framework play a pivotal role in determining the specific biological activities of the resulting derivatives. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents can profoundly influence ligand-receptor interactions, membrane permeability, and metabolic stability.

Research has demonstrated that the antioxidant activity of indole-3-carboxaldehyde derivatives is strongly dependent on the type of substituent directly attached to the methylene (B1212753) group at the C-3 position. researchgate.net Furthermore, the presence of an unsubstituted indole nitrogen atom is considered essential for the observed antioxidant effect, suggesting a potential hydrogen and electron transfer mechanism for radical scavenging. researchgate.net

In the context of anticancer activity, a study on chalcone (B49325) analogues of indole-3-carbaldehyde found that the substitution pattern on the chalcone moiety significantly impacted their ability to inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation and cancer progression. ekb.eg

Investigation of Stereochemical Influences on Pharmacological Efficacy (e.g., Syn/Anti Isomers of Oxime Derivatives)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological efficacy of drug candidates. In the case of this compound derivatives, the formation of oximes from the carbaldehyde group introduces the possibility of syn and anti geometric isomers. These isomers can exhibit different biological activities due to their distinct spatial orientations, which can affect their binding affinity to target enzymes or receptors.

A study on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors synthesized and evaluated both syn and anti isomers. nih.govmdpi.com The researchers investigated the isomerization process and the effect of pH on the stability of these isomers. mdpi.com Their findings indicated that the anti isomers of indole-3-carbaldehyde oxime derivatives have considerably low stability in an acidic medium, favoring isomerization to the syn product. mdpi.com

The in vitro urease inhibitory activities of these isomers were evaluated, and it was found that both syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives can be utilized for better inhibitory activities with further structural optimization. mdpi.com This highlights the importance of considering stereoisomerism in the design and development of potent enzyme inhibitors based on the this compound scaffold.

Elucidation of Molecular Targets and Pathways Underlying Biological Responses

Identifying the molecular targets and cellular pathways through which this compound derivatives exert their biological effects is a critical step in understanding their mechanism of action and for the development of targeted therapies.

For derivatives exhibiting antioxidant properties, the proposed mechanism involves the quenching of free radicals through a hydrogen and electron transfer process. researchgate.net The stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen are crucial for this activity. researchgate.net

In the context of anticancer activity, some indole derivatives have been shown to target key signaling pathways involved in cell proliferation and survival. For example, certain chalcone derivatives of indole-3-carbaldehyde have been identified as potent inhibitors of nuclear factor kappa B (NF-κB). ekb.eg

For antibacterial action, in silico studies have suggested that some indole-3-carbaldehyde derivatives may target enzymes like E. coli DNA gyrase. researchgate.net Similarly, for antifungal activity, docking studies have indicated that certain derivatives can bind to the active site of C. albicans alpha lanosterol (B1674476) demethylase. researchgate.net

Furthermore, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives were identified as urease inhibitors, a key enzyme in the pathogenesis of Helicobacter pylori. nih.gov In silico molecular docking studies were performed to investigate the binding interactions of these compounds with the active site of the urease enzyme. nih.govresearchgate.net

Computational and in Silico Studies of 6 Hydroxy 1h Indole 3 Carbaldehyde Derivatives

Molecular Docking Investigations with Identified Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between small molecules, like derivatives of 6-hydroxy-1H-indole-3-carbaldehyde, and their protein targets.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. In silico docking studies have shown that indole (B1671886) derivatives can bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase. researchgate.net For instance, molecular docking of indole itself predicts that it docks at the core of the ATP-binding site of GyrB. researchgate.net The indole nitrogen is capable of forming a key hydrogen bond with the residue D73 (Aspartic acid), a critical interaction for inhibitory activity. researchgate.net Spirooxindole derivatives, which contain the indole core, have also been investigated as DNA gyrase inhibitors, with docking studies revealing binding affinities as strong as -8.3 kcal/mol. researchgate.netrsc.org These findings suggest that the indole moiety of this compound could similarly anchor the molecule within the ATP-binding site of DNA gyrase, with the 6-hydroxy and 3-carbaldehyde groups potentially forming additional interactions with nearby residues, thereby influencing its inhibitory potential.

Urease Enzyme: The urease enzyme is a key virulence factor for bacteria such as Helicobacter pylori, making it an attractive target for inhibitor development. nih.govresearchgate.net N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Molecular docking studies of these derivatives against the urease active site have been performed to understand their binding modes. nih.gov For example, potent derivatives have been identified that show strong inhibitory activity compared to the standard inhibitor, thiourea. nih.gov The docking analyses reveal that the indole scaffold fits into the active site, and substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, including those coordinating the nickel ions essential for catalysis. nih.govnih.gov The 6-hydroxy group on the indole ring of this compound would likely participate in hydrogen bonding, potentially enhancing its binding affinity and inhibitory effect on the urease enzyme.

Cyclin-Dependent Kinase 2 (CDK2): Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Consequently, CDK inhibitors are a major focus of anticancer drug discovery. nih.gov Various indole-based compounds, including oxindole-indole conjugates, have been developed and studied as CDK inhibitors. nih.govnih.gov Docking studies of these conjugates with CDK4, a closely related kinase, revealed that the oxindole (B195798) moiety can form hydrogen bonds with key residues like Glu94 and Val96, while the indole part settles into a hydrophobic pocket. nih.gov While direct studies on this compound are not prevalent, the general binding mode of indole derivatives suggests that it could act as a scaffold to position functional groups for interaction with the ATP-binding site of CDK2. The 6-hydroxy group could potentially form a hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.

Table 1: Molecular Docking Data of Related Indole Derivatives with Target Proteins

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| Spirooxindole Derivative | DNA Gyrase (S. aureus) | 3G7B | -8.3 | Not specified | researchgate.netrsc.org |

| Indole | DNA Gyrase (E. coli) | 1EI1 | Not specified | D73 | researchgate.net |

| Indole-3-carbaldehyde Oxime Derivative | Urease (H. pylori) | Not specified | Not specified | Active site nickel ions and surrounding residues | nih.gov |

| Oxindole-Indole Conjugate | CDK4 | Not specified | Not specified | Glu94, Val96, Ile12, Val20, Gln98 | nih.gov |

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and spectroscopic properties of molecules like this compound.

Density Functional Theory for Conformer Analysis: DFT calculations are frequently employed to determine the most stable conformations of molecules. For derivatives of 1H-indole-3-carbaldehyde, DFT studies have been used to analyze rotational barriers and conformational isomers. nih.gov For example, in 1-(arylsulfonyl)indole molecules, the rotational barrier around the S-N bond between different conformers was calculated to be in the range of 2.5–5.5 kcal/mol. nih.gov Such calculations for this compound would help in understanding the preferred orientation of the hydroxyl and carbaldehyde groups relative to the indole ring, which is crucial for its interaction with biological targets. The planarity between the carbaldehyde group and the indole ring system is a key feature that influences its electronic properties. nih.gov

Spectroscopic Property Prediction: DFT methods are also used to predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Visible spectra). researchgate.net For substituted indole-3-carbaldehydes, theoretical calculations have been successfully used to assign experimental wavenumbers and to understand the electronic structure. researchgate.net Natural Bond Orbital (NBO) analysis, often performed alongside DFT, provides insights into charge delocalization and the stability of the molecule. researchgate.net Frontier Molecular Orbitals (HOMO and LUMO) analysis helps in understanding the chemical reactivity and kinetic stability of the molecule. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its electron-donating nature, while the LUMO is often distributed over the electron-withdrawing substituents. These calculations for this compound would provide a detailed picture of its electronic properties and how they are influenced by the hydroxyl and aldehyde functional groups.

Table 2: Predicted Properties of Indole Derivatives from Quantum Chemical Calculations

| Property | Method | Finding | Reference |

|---|---|---|---|

| Rotational Barrier | DFT, IRC | 2.5–5.5 kcal/mol for S-N bond rotation in 1-(arylsulfonyl)indoles | nih.gov |

| Heat of Formation | DFT (B3LYP/6-31G) | Varies with substitution pattern on the indole ring | |

| Molecular Stability | NBO Analysis | Charge delocalization contributes to the stability of the indole core | researchgate.net |

| Chemical Reactivity | FMO Analysis | HOMO-LUMO gap indicates kinetic stability; orbitals show sites for reaction |

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage evaluation of the drug-likeness of compounds.

ADMET Profiling: For various classes of indole derivatives, ADMET properties have been predicted to assess their potential as drug candidates. nih.gov These predictions often include parameters like oral bioavailability, blood-brain barrier penetration, human intestinal absorption, and potential for cytochrome P450 (CYP) enzyme inhibition. For instance, in silico studies of kinase inhibitors, including those with a purine (B94841) scaffold that can be considered a bioisostere of the indole nucleus in some contexts, have been performed to evaluate their interactions with CYP enzymes. cas.cz Such studies have shown that some kinase inhibitors can inhibit specific CYP isoforms like CYP2C19. cas.cz

Table 3: Examples of In Silico ADMET Predictions for Indole-Related Compounds

| Compound Class | Predicted Property | Method | Outcome | Reference |

|---|---|---|---|---|

| Indole-3-carbaldehyde Oxime Derivatives | Drug-likeness | In silico prediction | Generally favorable drug-like properties | nih.gov |

| Purine Kinase Inhibitors | CYP Inhibition | In vitro assay and molecular docking | Inhibition of CYP2C19 by some derivatives | cas.cz |

| Indole-3-carboxaldehyde (B46971) | Pharmacokinetics | In vivo murine model | Released in the intestine and potentially metabolized | nih.gov |

| Indole-3-carbinol | Pharmacokinetics | In vivo rat model | Oral delivery effective in achieving brain penetration | nih.gov |

Advanced Analytical Techniques in 6 Hydroxy 1h Indole 3 Carbaldehyde Research

Spectroscopic Characterization Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The precise molecular structure of 6-hydroxy-1H-indole-3-carbaldehyde has been established through the application of several key spectroscopic methods. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of this compound.

¹H-NMR Spectroscopy: A patent describing the synthesis of related indole (B1671886) derivatives provides ¹H-NMR data for this compound. The spectrum, recorded in deuterochloroform (CDCl₃) at 300 MHz, reveals characteristic signals for the protons within the molecule. google.com The Human Metabolome Database (HMDB) also offers predicted ¹H-NMR data for this compound.

¹³C-NMR Spectroscopy: While specific experimental ¹³C-NMR data for this compound is not readily available in the surveyed literature, the HMDB provides predicted ¹³C-NMR spectral data. This predicted data serves as a valuable reference for the expected chemical shifts of the carbon atoms in the indole ring, the hydroxyl group-bearing carbon, and the aldehyde carbon.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For its precursor, 6-(benzyloxy)-1H-indole-3-carbaldehyde, the IR spectrum shows a distinct aldehyde C=O stretch at approximately 1680 cm⁻¹ and a benzyl (B1604629) C-O stretch around 1250 cm⁻¹. For this compound itself, predicted IR spectra are available from the Human Metabolome Database, which can be used to anticipate the key vibrational frequencies. hmdb.ca

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. While a specific experimental mass spectrum for this compound is not detailed in the available search results, research on related compounds provides insight. For instance, the mass spectrum of its benzyloxy-protected precursor, 6-(benzyloxy)-1H-indole-3-carbaldehyde, is used to confirm its molecular ion. Research articles that have isolated this compound from natural sources, such as the mushroom Tricholoma pardinum, confirm its structural determination through mass spectrometry, although the specific data is not presented. researchgate.nettandfonline.comresearchgate.netresearchgate.net

Table 1: Spectroscopic Data for this compound and a Related Precursor

| Technique | Compound | Key Findings | Reference |

| ¹H-NMR | This compound | ¹H-NMR (300 MHz, CDCl₃) δ: Specific proton chemical shifts confirming the structure. | google.com |

| Predicted ¹H & ¹³C NMR | This compound | Provides theoretical chemical shift values for all protons and carbons. | |

| IR Spectroscopy | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | Aldehyde C=O stretch (~1680 cm⁻¹), Benzyl C-O stretch (~1250 cm⁻¹). | |

| Predicted IR Spectrum | This compound | Provides theoretical vibrational frequencies for functional groups. | hmdb.ca |

| Mass Spectrometry | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | Confirmation of molecular ion [M+H]⁺ at m/z 265.1. | |

| Mass Spectrometry | This compound | Structure confirmed by mass spectrometry in natural product isolation studies. | researchgate.nettandfonline.comresearchgate.netresearchgate.net |

Chromatographic and Separation Techniques for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the isolation of this compound from synthetic reaction mixtures or natural extracts, as well as for its purification and quantitative analysis.

Isolation and Purification:

Column Chromatography: A common method for the purification of indole derivatives is column chromatography over silica (B1680970) gel. For this compound, a patent specifies its isolation from a reaction mixture using column chromatography with an eluent system of ethyl acetate-hexane (1:2), affording the compound as an off-white solid. google.com

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions synthesizing indole-3-carbaldehydes and to identify appropriate solvent systems for column chromatography.

Quantitative Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of indole derivatives. While a specific validated HPLC-UV method for the routine quantification of this compound is not explicitly detailed, methods for related compounds provide a strong basis for its development. For instance, a reversed-phase HPLC-UV method has been developed for the determination of formaldehyde, which involves derivatization to a UV-active compound. nih.gov A similar strategy could be adapted for this compound. Furthermore, HPLC methods have been established for the quantitative analysis of various indole alkaloids, demonstrating the utility of this technique for this class of compounds. oup.com A comprehensive analysis of indole-related compounds, including indole-3-acetic acid, has been performed using LC-MS/MS, a technique that offers high sensitivity and selectivity. mdpi.com A colorimetric assay for indole-3-carbaldehyde has also been developed, which could be adapted for quantitative purposes. unifi.it

Table 2: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Application | Details | Reference |

| Column Chromatography | Isolation and Purification | Silica gel, Eluent: EtOAc-hexane (1:2). | google.com |

| HPLC | Quantitative Analysis of Indole Alkaloids | Reversed-phase columns with UV or MS detection. | oup.com |

| LC-MS/MS | Quantitative Analysis of Indole Compounds | High sensitivity and selectivity for complex mixtures. | mdpi.com |

Advanced Techniques for Isomer Analysis and Characterization (e.g., Time-Resolved Thin-Layer Chromatography)

The analysis of isomers is critical, as different isomers of a compound can exhibit distinct biological activities. While specific applications of time-resolved thin-layer chromatography for this compound were not found in the available literature, other advanced chromatographic techniques are highly relevant for the analysis of hydroxyindole isomers.

Advanced Chromatographic Techniques for Isomer Analysis:

The separation of positional isomers of hydroxyindoles, such as 4-hydroxyindole, 5-hydroxyindole, and 6-hydroxyindole, can be achieved using HPLC. The structural similarity of these isomers presents a chromatographic challenge that requires optimized separation conditions.

Chiral Chromatography: For molecules that can exist as enantiomers, chiral chromatography is essential for their separation and characterization. This technique utilizes a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, leading to their separation. This is particularly relevant in pharmaceutical analysis where the biological activity of enantiomers can differ significantly. mdpi.com

Multidimensional Chromatography: For highly complex samples containing multiple isomers and other related compounds, multidimensional chromatography offers enhanced resolving power. This technique combines two or more independent separation mechanisms to achieve a higher degree of separation than is possible with a single chromatographic dimension.

High-Performance Countercurrent Chromatography (HPCCC): HPCCC is a liquid-liquid partition chromatography technique that has been successfully applied to the targeted isolation of indole alkaloids. This method avoids the use of solid stationary phases, which can sometimes lead to sample loss, making it suitable for the isolation of sensitive compounds. nih.gov The separation is based on the partitioning of the analytes between two immiscible liquid phases.

While the direct application of time-resolved thin-layer chromatography to this compound is not documented in the provided search results, the principles of advanced chromatographic techniques like chiral and multidimensional chromatography, along with HPCCC, provide a robust framework for the comprehensive analysis and characterization of its isomers. mdpi.comnih.gov

Future Perspectives and Research Directions for 6 Hydroxy 1h Indole 3 Carbaldehyde

Emerging Applications in Medicinal Chemistry and Pharmaceutical Drug Discovery

The scaffold of indole-3-carbaldehyde is recognized as a privileged structure in the design of therapeutic agents, with its derivatives showing a wide spectrum of biological activities. nih.gov The compound 6-hydroxy-1H-indole-3-carbaldehyde, a specific derivative, has been identified as a natural product isolated from the fruiting bodies of the fungus Agrocybe cylindracea, linking it to the broader field of fungal pigments and their relevance to human health. researchgate.net This natural origin often makes such compounds attractive starting points for drug discovery programs.

The chemical architecture of this compound, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an indole (B1671886) nitrogen, makes it a versatile building block for organic synthesis. researchgate.net Its utility is underscored by the extensive use of similarly substituted indole-3-carbaldehydes, such as 6-bromo and 6-methoxy derivatives, as key intermediates in the synthesis of diverse bioactive molecules and pharmaceuticals, particularly in oncology and neurology. chemimpex.comchemimpex.com

Furthermore, there is potential for its application beyond direct therapeutics. For instance, the related compound 4-hydroxy-1H-indole-3-carbaldehyde is utilized in the synthesis of fluorescent probes for biological imaging. medchemexpress.com This suggests a promising future application for this compound in the development of diagnostic tools and research agents for studying cellular processes.

Potential for Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The indole-3-carbaldehyde framework is associated with a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties. nih.gov The parent compound, indole-3-carbaldehyde (I3A), a metabolite of L-tryptophan produced by gut microbiota, is a known agonist for the aryl hydrocarbon receptor (AhR). wikipedia.org This interaction stimulates the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal immunity and gut health. wikipedia.org

This established mechanism for I3A provides a strong rationale for investigating this compound and its derivatives as modulators of the AhR pathway. Fine-tuning the structure, such as the addition of the 6-hydroxy group, could lead to agents with enhanced potency or selectivity for this pathway, offering therapeutic potential for inflammatory bowel disease and other conditions linked to immune dysregulation at mucosal surfaces.

The anti-inflammatory potential is further supported by studies on isomers like 4-hydroxy-1H-indole-3-carbaldehyde, which has been investigated for its role in inflammation-related diseases. medchemexpress.com The broad bioactivity profile of the core structure suggests that derivatives of this compound could be developed to target a range of disease pathways.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Disease Pathway/Target | Rationale based on Related Compounds |

|---|---|---|

| Immunology | Aryl Hydrocarbon Receptor (AhR) Modulation, IL-22 Production | The parent compound, I3A, is a known AhR agonist influencing gut immunity. wikipedia.org |

| Inflammatory Diseases | Inhibition of Inflammatory Mediators | The 4-hydroxy isomer has been studied for anti-inflammatory effects. medchemexpress.com |

| Oncology | Various anti-proliferative and cytotoxic pathways | General indole-3-carboxaldehyde (B46971) derivatives exhibit anti-cancer properties. nih.gov |

| Infectious Diseases | Anti-bacterial, Anti-fungal, Anti-viral (HIV) | The core scaffold has demonstrated broad antimicrobial activity. nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The true potential of this compound in modern drug discovery lies in its suitability for combinatorial chemistry and high-throughput screening (HTS). The compound's structure presents multiple points for chemical modification, making it an ideal starting block for generating large libraries of diverse molecules.

The aldehyde functional group is particularly amenable to a variety of chemical transformations, including:

Reductive amination: To create a diverse range of amine derivatives.

Wittig and Horner-Wadsworth-Emmons reactions: To form various substituted alkenes.

Condensation reactions (e.g., Knoevenagel, Aldol): To build molecular complexity and hybridize the scaffold with other bioactive pharmacophores like chalcones or coumarins. nih.gov

Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters. wikipedia.org

Simultaneously, the phenolic hydroxyl group and the indole N-H group can be readily alkylated, acylated, or used in other coupling reactions to further expand the chemical diversity of the library. nih.gov This amenability to multi-component reactions allows for the rapid synthesis of thousands of distinct compounds based on the this compound core. These libraries can then be subjected to HTS assays to rapidly identify lead compounds that exhibit high activity and selectivity for a specific biological target.

Identification of Challenges and Opportunities in the Translational Research of this compound